(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered thiazolidine ring with a sulfur atom and a ketone group. The structural uniqueness of this derivative arises from the (1H-benzimidazol-2-ylmethylidene) substituent at the 5-position and the 4-chlorophenyl group at the 3-position. The (5E)-configuration indicates the spatial orientation of the benzimidazolylmethylidene group, which may influence molecular geometry and biological activity .
Properties
Molecular Formula |
C17H10ClN3OS2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10ClN3OS2/c18-10-5-7-11(8-6-10)21-16(22)14(24-17(21)23)9-15-19-12-3-1-2-4-13(12)20-15/h1-9,22H |
InChI Key |
FEOHCEVYRLMWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: The synthesis typically involves the condensation of with in the presence of a base such as . This reaction forms the intermediate .
Cyclization: The intermediate undergoes cyclization with under reflux conditions to yield the final product, .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer: Shows potential in inhibiting the growth of certain cancer cell lines.
Medicine
Anti-inflammatory: Demonstrates anti-inflammatory effects in preclinical studies, making it a candidate for treating inflammatory diseases.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for the biological activities of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including:
Enzymes: Inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
Receptors: Binding to specific receptors that mediate inflammatory responses.
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the core scaffold. Below is a detailed comparison of the target compound with structurally analogous molecules.
Structural Features
Key Observations :
- The benzimidazole group in the target compound provides a rigid, planar structure conducive to π-π interactions, unlike simpler benzylidene substituents (e.g., 2-methylbenzylidene in ).
- The (5E)-configuration may lead to distinct molecular packing compared to Z-isomers, as seen in , where Z-isomers form dimers via intermolecular H-bonding.
Physicochemical Properties
- Crystal Packing: The target compound’s benzimidazole group likely forms intramolecular H-bonds (N–H⋯S/O) and π-π interactions, as observed in and for hydroxy/methoxy-substituted analogs.
- Thermodynamic Stability: The (5E)-isomer may exhibit higher stability than Z-isomers due to reduced steric clash between the benzimidazole and thiazolidinone rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
